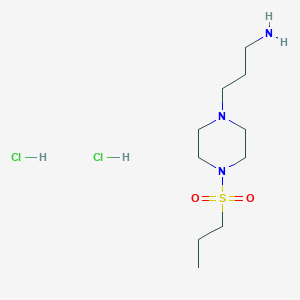

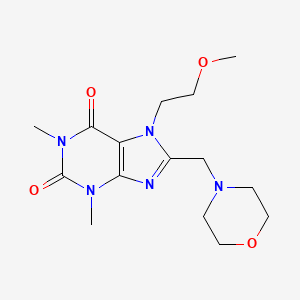

![molecular formula C20H17N3O3 B2964043 2-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl]benzenol CAS No. 866144-84-5](/img/structure/B2964043.png)

2-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl]benzenol

Descripción general

Descripción

This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a part of a group of compounds featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .

Synthesis Analysis

The synthesis of this compound involves a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has also been introduced .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1H NMR spectroscopy. For instance, one study reported the following 1H NMR data: δ = 2.55 (s, 3H, CH3), 2.69 (s, 3H, CH3), 3.68 (s, 3H, OCH3), 7.0 (d, J = 6 Hz, 2H, Ar–H), 7.12 (s, 1H, Ar–H), 8.10 (s, 1H, CH), 8.49 (d, J = 6 Hz, 2H, Ar–H), 10.93 (s, 1H, NH) .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its synthesis and molecular structure analysis. For instance, it’s reported to be a brown crystal with a melting point of 280 °C .Aplicaciones Científicas De Investigación

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine scaffold is recognized as one of the privileged heterocycles in drug discovery, showing a wide range of medicinal properties including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. The structure-activity relationship (SAR) studies on these scaffolds have garnered attention, leading to the development of various lead compounds targeting numerous disease states. The synthetic strategies for these derivatives highlight their significant biological properties along with SAR studies, suggesting an extensive room for exploration in drug development (Cherukupalli et al., 2017).

Optoelectronic Applications of Pyrazolo[1,5-a]pyrimidine Derivatives

Beyond medicinal applications, pyrazolo[1,5-a]pyrimidine derivatives have been explored for their potential in optoelectronic materials. Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown great value in creating novel optoelectronic materials. These derivatives serve as key components in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, with specific emphasis on their applications related to photo- and electroluminescence. The synthesis and application of these derivatives in optoelectronics suggest their versatility and potential in developing advanced materials (Lipunova et al., 2018).

Hybrid Catalysts in the Synthesis of Pyranopyrimidine Derivatives

The use of hybrid catalysts in the synthesis of pyranopyrimidine cores, a key precursor for medicinal and pharmaceutical industries, demonstrates the broad synthetic applications and bioavailability of these structures. Research focusing on the application of diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, highlights the development of 5H-pyrano[2,3-d]pyrimidine scaffolds. These studies provide insights into the mechanisms and recyclability of catalysts used in the synthesis, offering a foundation for developing lead molecules with enhanced medicinal properties (Parmar et al., 2023).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to a significant alteration in cell cycle progression, potentially leading to apoptosis induction within certain cell types .

Biochemical Pathways

The compound’s action on CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to cell death in certain contexts .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . For example, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines .

Análisis Bioquímico

Biochemical Properties

2-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl]benzenol interacts with various enzymes and proteins in biochemical reactions . It has been found to inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation . This interaction suggests that the compound could potentially be used in cancer treatment .

Cellular Effects

The compound has shown significant inhibitory effects on the growth of various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically CDK2 . This interaction results in the inhibition of CDK2, leading to alterations in cell cycle progression and the induction of apoptosis within cells .

Temporal Effects in Laboratory Settings

Its inhibitory effects on cell growth suggest potential long-term impacts on cellular function .

Metabolic Pathways

As a purine analogue, it may be involved in purine metabolism

Propiedades

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c1-25-18-8-7-13(11-19(18)26-2)15-12-21-23-10-9-16(22-20(15)23)14-5-3-4-6-17(14)24/h3-12,24H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOSKEQDVBMJSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C3N=C(C=CN3N=C2)C4=CC=CC=C4O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

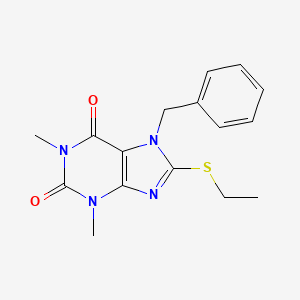

![2-((4-Fluorophenyl)thio)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2963960.png)

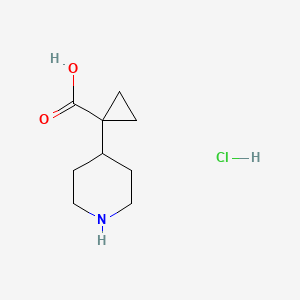

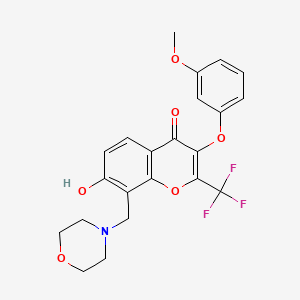

![5-chloro-N-{[4-(methoxymethyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2963964.png)

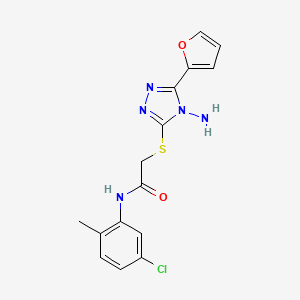

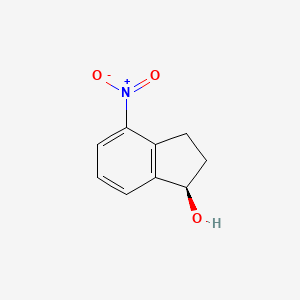

![N-[[4-(4-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2963965.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2963968.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2963970.png)

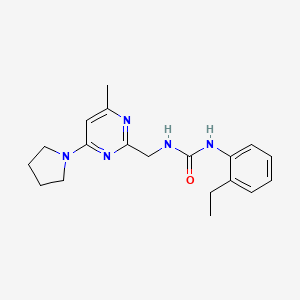

![N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2963982.png)